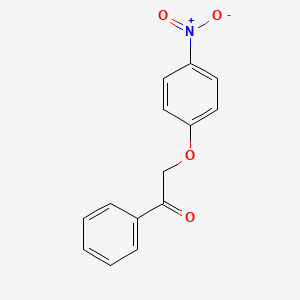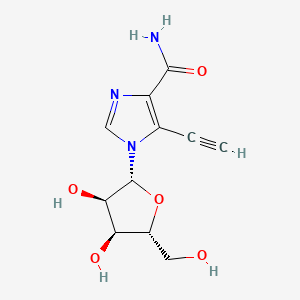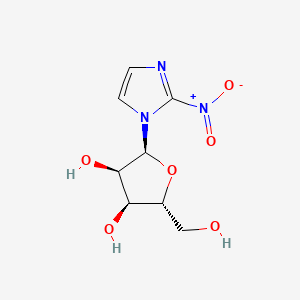
Cytidine, 2'-deoxy-N,N,5-trimethyl-
Descripción general
Descripción
Cytidine, 2'-deoxy-N,N,5-trimethyl- (dCtr) is a modified nucleoside that is used as an analog of cytidine in various biochemical and physiological studies. dCtr is a synthetic nucleoside, and has been used in a variety of research applications, including DNA and RNA synthesis, enzyme kinetics, and gene regulation. dCtr has been used to study the structure and function of nucleic acids and proteins, as well as the mechanisms of action of DNA and RNA polymerases.
Aplicaciones Científicas De Investigación
DCtr has been used in a variety of scientific research applications, including DNA and RNA synthesis, enzyme kinetics, and gene regulation. Cytidine, 2'-deoxy-N,N,5-trimethyl- has been used to study the structure and function of nucleic acids and proteins, as well as the mechanisms of action of DNA and RNA polymerases. Cytidine, 2'-deoxy-N,N,5-trimethyl- has also been used to study the regulation of gene expression, as well as the regulation of protein synthesis.
Mecanismo De Acción
The mechanism of action of Cytidine, 2'-deoxy-N,N,5-trimethyl- is not fully understood. However, it is believed that Cytidine, 2'-deoxy-N,N,5-trimethyl- acts as a substrate for DNA and RNA polymerases, and is involved in the synthesis of DNA and RNA. Cytidine, 2'-deoxy-N,N,5-trimethyl- is also thought to be involved in the regulation of gene expression, as well as the regulation of protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cytidine, 2'-deoxy-N,N,5-trimethyl- are not fully understood. However, it is believed that Cytidine, 2'-deoxy-N,N,5-trimethyl- may act as an inhibitor of DNA and RNA synthesis, as well as an inhibitor of protein synthesis. Additionally, Cytidine, 2'-deoxy-N,N,5-trimethyl- may be involved in the regulation of gene expression, as well as the regulation of protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cytidine, 2'-deoxy-N,N,5-trimethyl- in laboratory experiments is that it is a synthetic nucleoside, which means that it can be synthesized in the laboratory with relative ease. Additionally, Cytidine, 2'-deoxy-N,N,5-trimethyl- is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using Cytidine, 2'-deoxy-N,N,5-trimethyl- in laboratory experiments is that it is not as widely available as other nucleosides, and therefore may be more difficult to obtain.
Direcciones Futuras
There are a number of potential future directions for research involving Cytidine, 2'-deoxy-N,N,5-trimethyl-. These include further investigation into the mechanism of action of Cytidine, 2'-deoxy-N,N,5-trimethyl-, as well as the development of new methods for the synthesis of Cytidine, 2'-deoxy-N,N,5-trimethyl-. Additionally, research into the biochemical and physiological effects of Cytidine, 2'-deoxy-N,N,5-trimethyl- could provide insight into the role of Cytidine, 2'-deoxy-N,N,5-trimethyl- in gene regulation and protein synthesis. Additionally, further research into the use of Cytidine, 2'-deoxy-N,N,5-trimethyl- in laboratory experiments could lead to improved methods for the synthesis and use of Cytidine, 2'-deoxy-N,N,5-trimethyl- in laboratory experiments. Finally, further research into the potential applications of Cytidine, 2'-deoxy-N,N,5-trimethyl- could lead to the development of new and improved therapeutic strategies.
Métodos De Síntesis
DCtr can be synthesized using a variety of methods, including the direct synthesis of Cytidine, 2'-deoxy-N,N,5-trimethyl- from the corresponding ribonucleoside, the synthesis of the Cytidine, 2'-deoxy-N,N,5-trimethyl- phosphoramidite by the phosphoramidite method, and the synthesis of the Cytidine, 2'-deoxy-N,N,5-trimethyl- monophosphate by the phosphoramidite method. The direct synthesis of Cytidine, 2'-deoxy-N,N,5-trimethyl- from the corresponding ribonucleoside involves the reaction of the ribonucleoside with a strong acid, such as trifluoroacetic acid (TFA), to produce the desired Cytidine, 2'-deoxy-N,N,5-trimethyl-. The phosphoramidite method involves the reaction of the Cytidine, 2'-deoxy-N,N,5-trimethyl- monophosphate with a phosphoramidite to produce the desired Cytidine, 2'-deoxy-N,N,5-trimethyl-.
Propiedades
IUPAC Name |
4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)14(2)3)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1-3H3/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZGRVQZIWASI-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N(C)C)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N(C)C)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948256 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25406-45-5 | |
| Record name | 2′-Deoxy-N,N,5-trimethylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25406-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylaminothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-furo[2,3-b]pyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B1215780.png)
![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)





![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)

